(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one is a chiral compound characterized by a piperazine ring structure. Its chemical identity is defined by the IUPAC name (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one and the CAS number 170211-02-6. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its biological activity in various research contexts.
This compound is classified under piperazine derivatives, which are known for their diverse biological activities. The structural uniqueness of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one arises from its specific stereochemistry, which imparts distinct pharmacological properties. It is utilized primarily in organic synthesis and medicinal chemistry, serving as a building block for more complex molecules and potential therapeutic agents.
The synthesis of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one typically involves several key steps:
The molecular structure of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one features:
The structural formula can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The specific arrangement of these atoms contributes to its chiral nature and biological activity.
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity of this compound may modulate the activity of these targets, leading to various biological effects. Although detailed pathways are still under investigation, preliminary studies suggest that its stereochemistry plays a crucial role in determining its biological activity.
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments and applications.
The applications of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one span several fields:
Chiral pool synthesis leverages readily available enantiopure natural products as starting materials. (S)-Alaninol [(S)-2-amino-1-propanol] is a preferred precursor due to its native stereogenic center and bifunctional reactivity. In one approach, (S)-alaninol undergoes sequential N-protection (e.g., Cbz or Boc) and oxidation to the corresponding aldehyde. Condensation with a glycine equivalent (e.g., N-benzylglycine ethyl ester) forms an imine intermediate, which undergoes diastereoselective cyclization under acidic conditions to afford the cis-3,5-dimethylpiperazinone core [4] [5]. The stereochemical outcome arises from chelation control between the Lewis acid catalyst (e.g., BF₃·OEt₂) and the imine nitrogen, directing nucleophilic attack to yield the (3S,5S) configuration [4].
A refined protocol employs (S)-alanine methyl ester instead of alaninol. Here, ester reduction to the alcohol, activation as a mesylate, and displacement with N-benzylethylenediamine furnishes a linear intermediate. Base-mediated cyclization then yields the piperazinone with >98% diastereomeric excess (de), capitalizing on the preexisting chiral center’s influence on ring closure [5]. Limitations include the need for multi-step functional group manipulations and challenges in scaling due to intermediate purification.
Table 1: Chiral Pool Approaches Using (S)-Alaninol Derivatives
Starting Material | Key Steps | Stereoselectivity | Yield | Reference |
---|---|---|---|---|
(S)-Alaninol | Oxidation/imine formation/cyclization | 90% de (cis) | 45% | [4] |
(S)-Alanine methyl ester | Reduction/mesylation/displacement/cyclization | >98% de (cis) | 62% | [5] |
Regioselective N-functionalization is critical for installing the N-1 benzyl group while preserving stereochemistry. Metal-catalyzed benzylation of cis-3,5-dimethylpiperazin-2-one intermediates employs Pd/C or Ni(0) complexes with benzyl bromide derivatives. This method achieves exclusive N-1 selectivity due to steric hindrance at N-4 from the adjacent methyl groups. For example, using Pd(OAc)₂ and BINAP as a chiral ligand enables enantioselective benzylation (up to 92% ee) [3] [5].
An alternative strategy uses dynamic kinetic resolution (DKR). Racemic 3,5-dimethylpiperazin-2-one undergoes N-acylation with benzyloxyacetyl chloride. Chiral palladium catalysts (e.g., Pd(TFA)₂/(R)-Segphos) selectively deprotect the N-1 acyl group of one enantiomer, followed by benzyl bromide quenching to yield the (3S,5S)-product with 85% ee [5]. Microwave-assisted benzylation further enhances efficiency, reducing reaction times from hours to minutes while maintaining >99% regioselectivity [3].
Table 2: N-Benzylation Methods for Stereocontrol
Method | Conditions | Selectivity | Yield | Reference |
---|---|---|---|---|
Pd-catalyzed benzylation | Pd(OAc)₂/BINAP, BnBr, K₂CO₃, DMF | 92% ee (N-1) | 78% | [3] |
Dynamic kinetic resolution | Pd(TFA)₂/(R)-Segphos, BnOCH₂COCl, then BnBr | 85% ee | 70% | [5] |
Benzilic amide rearrangement represents a cutting-edge route to enantiopure piperazinones. Vicinal tricarbonyl compounds (e.g., 1,2-diketones) react with enantiopure 1,2-diamines (e.g., (S,S)-1,2-diaminopropane) under organocatalytic conditions. A chiral phosphoric acid catalyst (e.g., TRIP) facilitates domino [4+1] imidazolidination, followed by 1,2-aryl migration to afford (3S,5S)-piperazinones with >95% ee [2] [6]. The enantiocontrol stems from dynamic kinetic resolution during the migration step, where the catalyst discriminates between diastereomeric transition states [6].
Palladium-catalyzed decarboxylative allylic alkylation provides access to α-tertiary variants. N-protected piperazin-2-ones undergo asymmetric alkylation with allyl enol carbonates using Pd(0)/(S)-t-BuPHOX ligands, achieving 94% ee for C-3 and C-5 disubstituted products [5]. Additionally, asymmetric cyclohydrocarbonylation of N-allyl-N'-benzyl diamines with Rh(acac)(CO)₂/(R,S)-BPPFA catalysts constructs the piperazinone ring with 90% ee via chiral induction during alkene insertion [7].
Crystallization-induced diastereomer resolution (CIDR) exploits differential solubility of diastereomeric salts. Racemic trans/cis-3,5-dimethylpiperazin-2-one is treated with (1R)-10-camphorsulfonic acid, forming crystalline salts where the (3S,5S)-diastereomer precipitates selectively. Acid liberation and N-benzylation then furnish the enantiopure target (>99% ee) [4].
Enzymatic resolution offers complementary efficiency. Lipases (e.g., CAL-B) selectively hydrolyze the ester group of cis-racemic N-Boc-piperazinone acetates in organic solvents. The unreacted (3S,5S)-enantiomer is recovered with 98% ee, while the hydrolyzed product is recycled via racemization [4] [5]. Simulated moving bed chromatography (SMBC) resolves gram-scale racemates using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieving >99% ee with minimal solvent consumption [5].
Table 3: Resolution Techniques for Enantiopure Piperazinones
Method | Resolving Agent/Medium | ee | Yield | Reference |
---|---|---|---|---|
CIDR | (1R)-10-Camphorsulfonic acid | >99% | 40% | [4] |
Enzymatic hydrolysis | CAL-B, vinyl acetate, THF | 98% | 45% | [5] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2